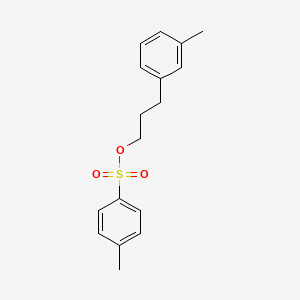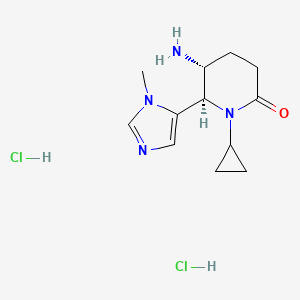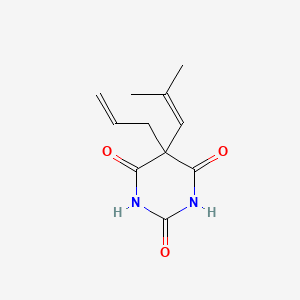![molecular formula C17H24N2O3 B13431781 (8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13431781.png)
(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione is a complex organic compound with a unique structure that combines an adamantyl group with a pyrrolo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-adamantylamine with a suitable diketone under acidic conditions to form the pyrrolo[1,2-a]pyrazine core. The hydroxy group is then introduced through a selective hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a promising lead compound for drug discovery.
Industry
In industrial applications, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets. The adamantyl group enhances its binding affinity to certain proteins, while the pyrrolo[1,2-a]pyrazine core interacts with various enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(8aS)-2-(1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione: Similar structure but lacks the hydroxy group.
(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione: Similar structure with different substituents on the adamantyl group.
Uniqueness
The presence of the hydroxy group in this compound makes it unique compared to its analogs. This functional group enhances its reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2/t11?,12?,13-,16?,17?/m0/s1 |
InChI Key |
XPKCFFJRILBMTQ-FBXIQOIYSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O |
Canonical SMILES |
C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



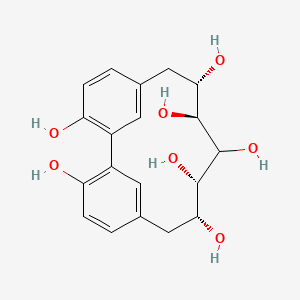
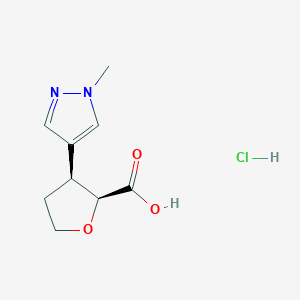
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)


![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
